molecular formula C25H21ClF3N3O B11546408 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311328-59-3

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11546408
CAS No.: 311328-59-3
M. Wt: 471.9 g/mol
InChI Key: VGACJHSEWNBWJT-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic hexahydroquinoline derivative with a unique substitution pattern. Its structure features:

  • A hexahydroquinoline core fused with a chromene system.
  • A 4-chlorophenyl group at position 4, contributing electron-withdrawing effects.
  • A 3-(trifluoromethyl)phenyl substituent at position 1, enhancing lipophilicity and metabolic stability.
  • A cyano group at position 3 and an amino group at position 2, which are common pharmacophores in bioactive molecules.
  • 7,7-Dimethyl substituents that may influence conformational rigidity .

Properties

CAS No.

311328-59-3

Molecular Formula

C25H21ClF3N3O

Molecular Weight

471.9 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H21ClF3N3O/c1-24(2)11-19-22(20(33)12-24)21(14-6-8-16(26)9-7-14)18(13-30)23(31)32(19)17-5-3-4-15(10-17)25(27,28)29/h3-10,21H,11-12,31H2,1-2H3

InChI Key

VGACJHSEWNBWJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, amines, and nitriles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3, NO2) improve metabolic stability and binding interactions but may reduce solubility.
  • Electron-donating groups (e.g., methoxy, methyl) enhance solubility but increase susceptibility to oxidation .
  • Heterocyclic substituents (e.g., thiophene in ) modulate electronic environments and intermolecular interactions.

Biological Activity

The compound 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available literature, including its antibacterial effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O2C_{18}H_{17}ClN_2O_2 with a molecular weight of approximately 328.79 g/mol. The structure includes a hexahydroquinoline core which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds structurally related to 2-aminoquinolines. For instance, a series of 5-(Aryl/Heteroaryl)amino-4-quinolones demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.06μg/mL\leq 0.06\,\mu g/mL against clinical isolates . The mechanism of action for these compounds typically involves disruption of bacterial membranes without promoting resistance.

CompoundR1R2MIC (μg/mL)clog P
2CF3H52.2
3OCF3H4–82.4
4HCF32–42.2
6ClH202.0

This table summarizes the antibacterial potency of various analogues related to the target compound .

The exact mechanism by which 2-aminoquinolines exert their antibacterial effects is still under investigation. However, it is suggested that they may act by:

  • Disruption of Bacterial Membranes: These compounds selectively disrupt the integrity of bacterial membranes.
  • Bacteriostatic Activity: They inhibit bacterial growth without inducing resistance development.
  • Therapeutic Index: Compounds in this class have shown favorable therapeutic indices, indicating a wide margin between effective and toxic doses .

Case Studies and Research Findings

A notable study explored a range of quinolone derivatives and their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound exhibited potent activity with an MIC significantly lower than traditional antibiotics . Additionally, studies have indicated that modifications at specific positions on the quinoline ring can enhance antibacterial activity while maintaining low toxicity profiles.

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